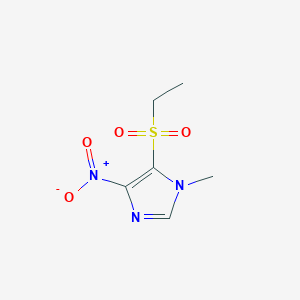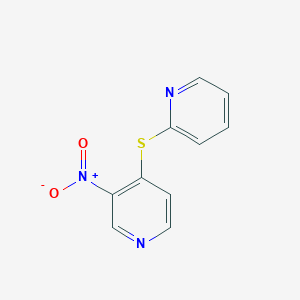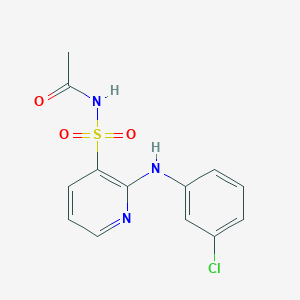![molecular formula C19H18N4O3S2 B215461 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B215461.png)
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide, also known as MPSPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has also been found to possess anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has been reported to induce cell cycle arrest and apoptosis in several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This makes it a potential candidate for the development of anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation and cancer. For example, 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been reported to inhibit the activity of STAT3, a signaling pathway that is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide have been studied in several in vitro and in vivo models. In vitro studies have shown that 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the activity of COX-2 and STAT3. In vivo studies have shown that 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide reduces the severity of inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. It has also been found to inhibit the growth and proliferation of cancer cells in animal models of breast cancer, lung cancer, and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is its broad range of biological activities, which makes it a potential candidate for the development of drugs for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes.
However, one of the limitations of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and toxicity, which makes it difficult to assess its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide. One direction is the development of more efficient synthesis methods that can improve its yield and purity. Another direction is the optimization of its pharmacokinetics and toxicity, which can improve its safety and efficacy in humans. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, the potential applications of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide in the treatment of other diseases, such as infectious diseases and neurological disorders, should be explored.
Métodos De Síntesis
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves the reaction of 4-(pyrimidin-2-ylsulfamoyl)phenylamine with 2-bromo-4-methylthiophenol in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Propiedades
Nombre del producto |
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C19H18N4O3S2 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N4O3S2/c1-14-3-7-16(8-4-14)27-13-18(24)22-15-5-9-17(10-6-15)28(25,26)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23) |
Clave InChI |
UMEODYAMQJFUDE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
SMILES canónico |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrimidine, 4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-](/img/structure/B215379.png)
![2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine](/img/structure/B215381.png)
![5-nitro-4-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215382.png)
![5-[(3,4-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215383.png)

![3-Nitro-2-[(5-methyl-2-pyridinyl)sulfanyl]pyridine](/img/structure/B215387.png)
![1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B215389.png)

![N-(4-chlorobenzoyl)-4-[(3,5-dichlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215393.png)

![5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215398.png)
![ethyl 2-[[3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B215399.png)
![1-[({5-Nitrothien-2-yl}methylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215400.png)
![1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215401.png)